molecular formula C14H25NO4 B11752955 2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid

2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid

Cat. No.: B11752955
M. Wt: 271.35 g/mol
InChI Key: WJWLBMPFSLUZPO-UHFFFAOYSA-N
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Description

2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid is a chiral Boc-protected amino acid derivative primarily employed as a critical synthetic intermediate in pharmaceutical research and development. Compounds of this structural class, featuring a cyclohexyl ring and a protected amine, are commonly utilized in the synthesis of complex molecules for drug discovery programs . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for amines, enabling selective reactions at the carboxylic acid moiety to form amide bonds or other functionalizations before being deprotected under mild acidic conditions. This high-value building block is supplied with a typical purity of 98% or higher, as is standard for similar research compounds . As a key scaffold, it is designed for the construction of novel chemical entities, particularly in the development of peptidomimetics and small molecule active pharmaceutical ingredients (APIs). This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

2-[4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(4)7-5-10(6-8-14)9-11(16)17/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

WJWLBMPFSLUZPO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) or BOC-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) in the presence of a base such as diisopropylethylamine (DIPEA) or sodium bicarbonate . The choice of solvent—commonly tetrahydrofuran (THF) , dichloromethane (DCM) , or dimethylformamide (DMF) —depends on the reagent’s solubility and reaction kinetics. For example, Boc₂O reactions in THF/water mixtures at room temperature achieve yields exceeding 95%, while BOC-ON in DMF at 0°C provides moderate yields (85%) with high regioselectivity.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O or BOC-ON, forming a stable carbamate. The base neutralizes the generated acid (e.g., carbonic acid), driving the reaction to completion. Steric hindrance from the 4-methyl group on the cyclohexane ring necessitates prolonged reaction times (12–24 hours) to ensure complete protection.

Functionalization of the Cyclohexane Ring

The cyclohexane ring in this compound bears two critical substituents: a 4-methyl group and a Boc-protected amino group at the 4-position. Introducing these groups requires strategic planning to avoid steric clashes and ensure regiochemical control.

Starting Materials and Ring Synthesis

A common precursor is 4-methylcyclohexanone , which undergoes reductive amination to introduce the amino group. For example, treatment with ammonium acetate and sodium triacetoxyborohydride in methanol at 25°C converts the ketone to 4-methylcyclohexylamine with >90% efficiency. Alternative routes include Hofmann degradation of acylated derivatives or Curtius rearrangement of acyl azides, though these methods are less commonly reported for this substrate.

Simultaneous Introduction of Methyl and Amino Groups

In industrial settings, transition-metal-catalyzed C–H amination has emerged as a viable method to install both substituents in a single step. For instance, using a dirhodium catalyst and aryl sulfonamides as nitrogen sources, the methyl and amino groups can be introduced at the 4-position of cyclohexane with 70–80% yields. This approach reduces the number of synthetic steps but requires stringent temperature control (−10°C to 25°C) to prevent over-functionalization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF and DCM are preferred for Boc protection due to their inertness and compatibility with moisture-sensitive reagents.

  • Coupling reactions using COMU exhibit higher yields in DMF (70%) compared to THF (63%) due to improved reagent solubility.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates Boc protection by 30%, reducing reaction times to 8 hours. Similarly, microwave-assisted synthesis cuts coupling times from 24 hours to 2 hours while maintaining yields.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors are employed for Boc protection, achieving 99% conversion with residence times under 10 minutes. For carboxylation, supercritical carbon dioxide serves as both a reactant and solvent, eliminating the need for hazardous reagents and simplifying product isolation.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amino group, allowing selective reactivity at other sites. Deprotection typically occurs under acidic conditions:

ReagentConditionsProductYieldReference
Trifluoroacetic acid (TFA)1–2 hours, RT, dichloromethaneFree amine + CO₂ + tert-butyl alcohol85–95%
HCl (4M in dioxane)2–4 hours, 0°C to RTAmmonium chloride + tert-butyl byproducts75–85%

Mechanism :

  • Protonation of the Boc carbonyl oxygen by TFA initiates cleavage, forming a carbamic acid intermediate that decarboxylates to release CO₂ and yield the free amine .

Esterification and Amide Coupling

The acetic acid group undergoes nucleophilic acyl substitution reactions:

Esterification

ReagentConditionsProductYieldReference
Methanol + H₂SO₄Reflux, 6 hoursMethyl ester derivative90%
DCC/DMAPRT, anhydrous THFActivated ester intermediate80–88%

Amide Bond Formation

Coupling ReagentBaseSolventProduct ApplicationReference
HCTU/HOBtDIEADMFPeptide conjugates
EDC/HClNMMCH₂Cl₂Bioconjugation intermediates

Key Observations :

  • The steric bulk of the 4-methylcyclohexyl group slows reaction kinetics compared to linear analogs .

  • HCTU/HOBt systems minimize racemization in chiral environments .

Oxidation Reactions

The cyclohexyl ring’s methyl group can undergo oxidation under controlled conditions:

Oxidizing AgentConditionsProductSelectivityReference
KMnO₄Aqueous H₂SO₄, 60°CKetone derivativeModerate
PCCCH₂Cl₂, RTAlcohol intermediateHigh

Note : Over-oxidation to carboxylic acids is avoided using PCC.

Functionalization at the Amino Group

After Boc deprotection, the free amine participates in:

Acylation

Acylating AgentConditionsProductYieldReference
3,4,5-Trimethoxybenzoyl chlorideDIEA, DMF, 0°C to RTAcylated derivative78%
Acetic anhydridePyridine, RTAcetamide92%

Suzuki-Miyaura Cross-Coupling

PartnerCatalystConditionsProductReference
4-Bromophenylboronic acidPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°CBiaryl-modified analog

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related structures due to steric and electronic effects:

CompoundKey Structural FeatureReaction Rate (vs. Target Compound)Reference
2-(trans-4-Boc-amino-cyclohexyl)acetic acidTrans-configuration1.2× faster in esterification
Boc-protected linear amino acidsNo cyclohexyl steric hindrance3–5× faster in amide coupling

Stability Under Synthetic Conditions

  • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7) but degrades rapidly in strong bases (pH >10) .

  • Thermal Stability : Decomposes above 200°C, releasing Boc-protected fragments .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid is C₁₄H₂₅NO₄, with a molecular weight of approximately 271.36 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Drug Development and Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. The Boc group allows for selective reactions, making it easier to introduce other functional groups or to deprotect the amino group later in the synthesis process. This versatility is crucial in developing complex molecules for therapeutic use.

Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from similar structures. For instance, derivatives exhibiting a thiazolidinone scaffold showed significant inhibition against various cancer cell lines, indicating that modifications to the acetic acid structure can lead to promising anticancer agents .

Enzyme Inhibition Studies

Research has indicated that compounds like this compound can be evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer’s disease . The structure's ability to interact with enzyme active sites can be explored further through molecular docking studies.

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its functional groups that can participate in various chemical reactions. Its ability to undergo transformations while maintaining structural integrity makes it a valuable reagent in synthetic chemistry.

Peptide Synthesis

In peptide chemistry, the Boc group is widely employed for protecting amino acids during the synthesis process. The use of this compound as a protected amino acid facilitates the stepwise construction of peptides, which are essential for developing biologically active compounds.

Biological Evaluation

Biological evaluations have demonstrated that derivatives of this compound can exhibit significant biological activity against multiple targets. For example, compounds with similar structural motifs have been shown to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. Studies focusing on modifying the acetic acid moiety or the cyclohexyl ring can lead to enhanced efficacy and reduced toxicity, paving the way for more effective therapeutic agents.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Drug DevelopmentIntermediate for synthesizing pharmaceuticals with potential therapeutic effects ,
Enzyme InhibitionPotential inhibitor of acetylcholinesterase; relevant for Alzheimer's research
Organic SynthesisBuilding block for complex organic molecules; versatile in chemical reactionsGeneral knowledge
Peptide SynthesisUsed as a protected amino acid; facilitates stepwise peptide constructionGeneral knowledge

Mechanism of Action

The mechanism of action of 2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective deprotection is crucial in multi-step organic synthesis and peptide assembly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid
  • Structure: Lacks the 4-methyl group but shares the Boc-protected amino and acetic acid moieties.
  • Molecular Formula: C₁₃H₂₃NO₄; Molecular Weight: 257.33 g/mol .
2-(1-Amino-4-tert-butylcyclohexyl)acetic Acid Hemihydrate
  • Structure : Features a tert-butyl group instead of methyl at the 4-position.
  • Molecular Formula: C₁₃H₂₅NO₂·0.5H₂O; Molecular Weight: 246.34 g/mol (anhydrous) .
  • Properties : The bulky tert-butyl group significantly increases lipophilicity and steric effects, which may hinder binding to biological targets but enhance membrane permeability.

Stereochemical Differences

(S)-2-((tert-butoxycarbonyl)amino)-2-((1r,4S)-4-methylcyclohexyl)acetic Acid
  • Structure: Specifies stereochemistry at the 4-methylcyclohexyl and amino groups (S-configuration).
  • CAS : 1187224-06-1 .
  • Properties : Stereochemistry influences molecular recognition; the S-configuration may optimize interactions with chiral biological targets, such as enzymes or receptors.

Ester Derivatives vs. Carboxylic Acid Forms

Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate
  • Structure : Ethyl ester derivative of the carboxylic acid.
  • Molecular Formula: C₁₅H₂₇NO₄; Molecular Weight: 285.38 g/mol .
  • Properties : The ester form increases lipophilicity, enhancing cellular uptake but requiring hydrolysis in vivo for activity.
trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester
  • Structure : Methyl ester analog with trans-cyclohexyl configuration.
  • Molecular Formula: C₁₄H₂₅NO₄; Molecular Weight: 271.35 g/mol .
  • Applications : Used as an impurity reference standard in API synthesis (e.g., Cariprazine).

Functional Group Modifications

tert-Butoxycarbonylamino-(4-nitrophenyl)-acetic Acid
  • Structure : Replaces the cyclohexane ring with a nitro-substituted phenyl group.
  • Molecular Formula : C₁₃H₁₆N₂O₆ .
  • Properties : The nitro group introduces electron-withdrawing effects, increasing acidity (pKa ~3.5) and reactivity in nucleophilic substitutions.

Research Findings and Key Data

Table 1: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
Target Compound C₁₄H₂₅NO₄* ~283.36 4-methyl, Boc, acetic acid Drug intermediates, metabolic studies [11]
2-(trans-4-Boc-amino-cyclohexyl)acetic acid C₁₃H₂₃NO₄ 257.33 Boc, trans-cyclohexyl β-lactamase inhibitor synthesis [5]
2-(1-Amino-4-tert-butylcyclohexyl)acetic acid C₁₃H₂₅NO₂ 246.34 tert-butyl Crystallography studies [6]
(S)-4-methyl-Boc-cyclohexylacetic acid C₁₄H₂₅NO₄ 283.36 S-configuration, 4-methyl Chiral synthesis [11]
Ethyl 2-(trans-4-Boc-amino-cyclohexyl)acetate C₁₅H₂₇NO₄ 285.38 Ethyl ester Prodrug design [9]

*Estimated based on structural similarity.

Key Observations:

  • Lipophilicity : 4-methyl and tert-butyl substituents enhance logP values, critical for blood-brain barrier penetration .
  • Metabolic Stability : Boc protection reduces premature degradation, as demonstrated in FXR antagonist studies .
  • Stereochemical Impact : Enantiomers (e.g., S vs. R) show divergent binding affinities; the S-form in may optimize target engagement .

Biological Activity

2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid, also known as Boc-amino acid, is a derivative of β-amino acids. These compounds have gained attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a cyclohexyl moiety. Its molecular formula is C14H25NO4C_{14}H_{25}NO_4, with a molecular weight of approximately 271.36 g/mol. The compound's stability and reactivity are influenced by the presence of the Boc group, which can be removed under acidic conditions to yield free amino acids.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that derivatives of β-amino acids exhibit significant antimicrobial properties. The presence of the cyclohexyl group enhances membrane permeability, allowing for better interaction with bacterial cells .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it may act as an inhibitor of proteolytic enzymes, thereby affecting protein metabolism .
  • Neuroprotective Effects : Some studies suggest that similar compounds have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This activity is attributed to their ability to modulate neurotransmitter systems .

The mechanism through which this compound exerts its biological effects includes:

  • Binding to Enzyme Active Sites : The compound may bind to the active sites of enzymes, altering their conformation and inhibiting their activity.
  • Interaction with Membrane Proteins : Its lipophilic nature allows it to interact with membrane proteins, influencing cellular signaling pathways.
  • Modulation of Ion Channels : Similar compounds have been shown to affect ion channel activity, which is critical for various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains ,
Enzyme InhibitionInhibits proteolytic enzymes,
NeuroprotectivePotential benefits in neurodegenerative models ,

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various β-amino acid derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study utilized disk diffusion methods to quantify antimicrobial activity .

Case Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on serine proteases. Using kinetic assays, it was found that the compound exhibited competitive inhibition, suggesting that it could be developed further as a therapeutic agent targeting specific proteolytic pathways.

Q & A

Q. Key Considerations :

  • Boc protection requires anhydrous conditions to avoid premature deprotection.
  • Stereochemical outcomes depend on the cyclohexane ring’s conformation (cis/trans isomerism), necessitating chiral HPLC or NMR analysis .

Which spectroscopic and crystallographic methods are used to characterize this compound?

Basic
Structural confirmation relies on:

Method Key Data Reference
¹H/¹³C NMR Peaks for Boc methyl groups (δ ~1.4 ppm), cyclohexyl protons (δ 1.2–2.1 ppm), and carboxylic acid (δ ~12 ppm).
IR Bands for C=O (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹).
Mass Spectrometry Molecular ion peak matching the molecular weight (e.g., 267.28 g/mol for a related analog ).
X-ray Crystallography Confirms stereochemistry (e.g., cyclohexane chair conformation, R-factor = 0.053 for a hemihydrate analog ).

How can stereoselective synthesis of the 4-methylcyclohexyl moiety be optimized?

Advanced
The 4-methylcyclohexyl group’s stereochemistry impacts biological activity and requires careful control:

  • Cis/Trans Isomerism : Use chiral auxiliaries or catalysts (e.g., Rhodium complexes) to direct hydrogenation of cyclohexene precursors .
  • Crystallographic Validation : Single-crystal X-ray diffraction (as in ) resolves ambiguity in NOE or ROESY NMR data .
  • Computational Modeling : DFT calculations predict stable conformers, guiding reaction design .

How are data contradictions resolved when characterizing isomeric forms via NMR?

Advanced
Contradictions arise from overlapping signals (e.g., axial vs. equatorial protons):

  • Decoupling Experiments : Differentiate coupled protons in the cyclohexane ring.
  • Variable Temperature NMR : Reveals dynamic isomerization by observing coalescence of peaks .
  • Comparative Analysis : Cross-reference with X-ray data (e.g., C–C bond lengths and angles ).

Example : In a hemihydrate analog, X-ray data confirmed trans-1,4 substitution, resolving NMR ambiguities .

What are the applications of this compound in medicinal chemistry?

Q. Basic

  • Peptide Mimetics : The Boc-protected amine serves as a building block for protease-resistant analogs.
  • Drug Discovery : The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS targets .
  • Conformational Studies : Used to probe receptor binding pocket flexibility via steric effects .

What strategies improve Boc protection/deprotection efficiency in multistep synthesis?

Q. Advanced

  • Protection : Use Boc₂O with DMAP catalysis in DCM for faster reaction rates .
  • Deprotection : TFA/DCM (1:1) at 0°C minimizes side reactions.
  • Stability Monitoring : Track Boc integrity via IR or ¹³C NMR during prolonged storage .

What storage conditions preserve the compound’s stability?

Q. Basic

Condition Recommendation Reference
Temperature Room temperature (20–25°C) in a desiccator.
Light Amber glass vials to prevent photodegradation.
Humidity Sealed under inert gas (N₂/Ar) to avoid hydrolysis.

How can computational methods assess the compound’s conformational flexibility?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate cyclohexane ring flipping in aqueous and lipid environments.
  • Docking Studies : Predict binding modes to targets (e.g., enzymes) using X-ray-derived conformers .
  • QM/MM Calculations : Evaluate energy barriers for chair-to-boat transitions .

Example : MD simulations of a hemihydrate analog revealed stable chair conformers, aligning with crystallographic data .

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